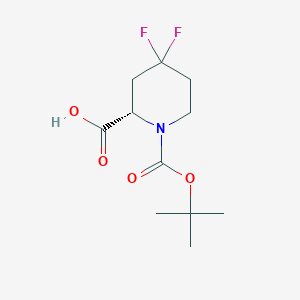(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid
CAS No.:
Cat. No.: VC13525266
Molecular Formula: C11H17F2NO4
Molecular Weight: 265.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17F2NO4 |
|---|---|
| Molecular Weight | 265.25 g/mol |
| IUPAC Name | (2S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m0/s1 |
| Standard InChI Key | BEYLYGCFFXJNQM-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC(C[C@H]1C(=O)O)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound features a six-membered piperidine ring with two fluorine atoms at the 4-position and a tert-butoxycarbonyl (Boc) group protecting the nitrogen atom. The carboxylic acid moiety at the 2-position adopts an (S)-configuration, rendering the molecule chiral. Its molecular formula is C₁₁H₁₇F₂NO₄, with a molecular weight of 277.26 g/mol (calculated from analogous structures) .
Key structural attributes include:
-
Boc group: Enhances solubility and stability during synthetic manipulations.
-
4,4-Difluoro substitution: Introduces conformational rigidity and metabolic resistance.
-
Carboxylic acid functionality: Enables peptide coupling or salt formation for drug formulation.
Stereochemical Considerations
The (S)-configuration at C2 is critical for interactions with biological targets. Synthetic routes often employ chiral auxiliaries or resolution techniques, such as diastereomeric salt formation or chiral chromatography, to achieve enantiopure products . Computational studies suggest that fluorine atoms at C4 restrict ring puckering, favoring a chair conformation that optimizes target binding .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis typically involves three stages: Boc protection, fluorination, and ester hydrolysis. Representative steps adapted from analogous pyrrolidine systems include:
Step 1: Boc Protection
Piperidine-2-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the Boc-protected intermediate.
Step 2: Fluorination
Electrophilic fluorinating agents (e.g., Selectfluor®) introduce fluorine atoms at the 4-position. This step often requires anhydrous conditions and temperatures between 0–25°C to minimize side reactions .
Step 3: Ester Hydrolysis
A methyl or ethyl ester at C2 is hydrolyzed using aqueous lithium hydroxide (LiOH) or potassium hydroxide (KOH) in tetrahydrofuran (THF)/water mixtures. Reported yields for analogous reactions exceed 94% :
| Reaction Step | Conditions | Yield |
|---|---|---|
| Ester Hydrolysis | LiOH, THF/H₂O, 0–20°C, 2 hours | 94–99% |
Stereoselective Synthesis
Optical resolution via chiral stationary phase chromatography or enzymatic methods ensures enantiopurity. For example, diastereomeric salts formed with (1S)-(+)-10-camphorsulfonic acid enable isolation of the (S)-enantiomer .
| Property | Value |
|---|---|
| LogP (lipophilicity) | ~1.2 (predicted) |
| Water Solubility | Low (fluorine hinders H-bonding) |
| Melting Point | Not reported |
The Boc group increases hydrophobicity compared to non-protected analogs, facilitating organic-phase reactions.
Applications in Pharmaceutical Research
Drug Discovery
The compound’s rigidity and fluorine content make it a preferred scaffold for protease inhibitors (e.g., HCV NS3/4A inhibitors) . Fluorine atoms enhance binding affinity via electrostatic interactions and reduce oxidative metabolism.
Peptide Mimetics
As a conformationally constrained amino acid analog, it stabilizes β-turn structures in peptidomimetics, improving oral bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume